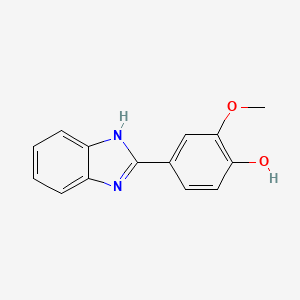

4-(1H-Benzoimidazol-2-yl)-2-methoxy-phenol

Description

Structure

3D Structure

Properties

CAS No. |

7404-01-5 |

|---|---|

Molecular Formula |

C14H12N2O2 |

Molecular Weight |

240.26 g/mol |

IUPAC Name |

4-(1H-benzimidazol-2-yl)-2-methoxyphenol |

InChI |

InChI=1S/C14H12N2O2/c1-18-13-8-9(6-7-12(13)17)14-15-10-4-2-3-5-11(10)16-14/h2-8,17H,1H3,(H,15,16) |

InChI Key |

PBMXKABUKBNTBB-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=CC(=C1)C2=NC3=CC=CC=C3N2)O |

Origin of Product |

United States |

Synthetic Methodologies and Mechanistic Insights for 4 1h Benzoimidazol 2 Yl 2 Methoxy Phenol

Comprehensive Analysis of Established Synthetic Routes for 4-(1H-Benzoimidazol-2-yl)-2-methoxy-phenol

The synthesis of this compound, a notable benzimidazole (B57391) derivative, is primarily achieved through the condensation of o-phenylenediamine (B120857) with 4-hydroxy-3-methoxybenzaldehyde (vanillin). This reaction is a cornerstone in the formation of 2-substituted benzimidazoles and has been adapted through various methodologies to optimize yield, purity, and environmental sustainability.

Multi-Step Synthesis Strategies and Precursor Chemistry

The foundational route to 2-substituted benzimidazoles involves the reaction between o-phenylenediamines and carboxylic acids or their derivatives, such as aldehydes. orientjchem.org The direct condensation of the precursors, o-phenylenediamine and 4-hydroxy-3-methoxybenzaldehyde, represents the most straightforward approach to the target molecule.

The general mechanism for this reaction proceeds in two main stages. The first is the condensation between one of the amino groups of o-phenylenediamine and the carbonyl group of the aldehyde, forming a Schiff base intermediate (an imine). The second stage involves an intramolecular cyclization followed by an oxidative dehydrogenation to form the stable aromatic benzimidazole ring. orientjchem.org While this can be performed as a one-pot reaction, multi-step variations often involve the isolation of the Schiff base intermediate before proceeding to the cyclization and oxidation steps, which can sometimes offer better control over the reaction and purification of the final product.

o-Phenylenediamine : Provides the benzene (B151609) ring and the two nitrogen atoms that will form the imidazole (B134444) portion of the benzimidazole core.

4-hydroxy-3-methoxybenzaldehyde (Vanillin) : Serves as the source for the C2 substituent of the benzimidazole ring.

One-Pot and Cascade Reaction Approaches

To enhance synthetic efficiency, reduce waste, and simplify experimental procedures, one-pot syntheses have become the preferred method for preparing this compound and related derivatives. nih.govichem.mdiajpr.com These methods combine the condensation, cyclization, and oxidation steps into a single procedural operation without isolating intermediates.

One-pot strategies are highly advantageous as they typically involve milder reaction conditions, shorter reaction times, and simpler work-up procedures. ichem.mdiajpr.com The success of these reactions often hinges on the use of an effective catalytic system that can promote both the initial condensation and the subsequent oxidative cyclization. Numerous catalytic systems have been developed to facilitate this transformation under various conditions. iajpr.comrsc.org

Cascade reactions, a subset of one-pot processes, involve a sequence of intramolecular reactions where the formation of one bond triggers the next. For benzimidazole synthesis, a cascade process can be initiated by the condensation of o-phenylenediamine and an aldehyde, which then undergoes spontaneous cyclization and aromatization. acs.orgnih.gov This approach is highly atom-economical and aligns with the principles of green chemistry. ijarsct.co.in The use of microwave irradiation has also been reported to significantly accelerate these one-pot reactions, often reducing reaction times from hours to minutes. ijarsct.co.inijrar.org

Optimization of Reaction Parameters for this compound Synthesis

The yield and purity of this compound are highly dependent on the optimization of key reaction parameters, including the choice of catalyst, solvent system, temperature, and reaction duration.

Catalyst Evaluation and Mechanistic Roles

A wide array of catalysts have been successfully employed for the synthesis of 2-substituted benzimidazoles. These can be broadly categorized as acid catalysts, metal-based catalysts, and organocatalysts. The catalyst's primary role is to activate the aldehyde's carbonyl group, facilitating the initial nucleophilic attack by the diamine. It then assists in the cyclization of the Schiff base intermediate and the final oxidative step.

Acid Catalysts : Both Brønsted and Lewis acids are effective.

Brønsted acids like p-toluenesulfonic acid (p-TsOH) and solid-supported acids like HClO4–SiO2 protonate the carbonyl oxygen, increasing its electrophilicity. orientjchem.orgrsc.orgiosrjournals.org

Lewis acids such as Lanthanum chloride (LaCl3), Erbium triflate (Er(OTf)3), and various metal salts coordinate to the carbonyl oxygen, achieving a similar activation. nih.govrsc.orgbeilstein-journals.org

Metal-Based Catalysts : A diverse range of metal catalysts, including nanoparticles and complexes, have been developed.

Noble metal nanoparticles (e.g., Au/TiO2) have shown high efficacy under ambient conditions. nih.gov

Transition metal catalysts based on copper, cobalt, iron, and zinc have also been widely used, often valued for their lower cost and recyclability. ichem.mdrsc.orgacs.org For instance, copper(II) acetate (B1210297) can enable a cascade reaction involving condensation, cyclization, and subsequent hydroxylation. acs.orgnih.gov

The proposed mechanism often involves the catalyst facilitating the dehydrogenation of the dihydrobenzimidazole intermediate to furnish the final aromatic product. rsc.org

Table 1: Selected Catalysts for the Synthesis of 2-Arylbenzimidazoles

| Catalyst | Category | Typical Conditions | Key Advantages | Reference |

|---|---|---|---|---|

| Lanthanum Chloride (LaCl3) | Lewis Acid | Acetonitrile (B52724), Room Temperature | Mild conditions, easy product isolation. | nih.gov |

| p-Toluenesulfonic acid (p-TsOH) | Brønsted Acid | DMF, 80°C | Readily available and effective acid catalyst. | orientjchem.org |

| Gold Nanoparticles (Au/TiO2) | Heterogeneous Metal | CHCl3:MeOH, 25°C | High activity at ambient temperature, reusable. | nih.gov |

| Cobalt (II) acetylacetone (B45752) | Metal Complex | Methanol (B129727), Room Temperature | High yields in polar organic solvents. | ijprajournal.com |

| ZnFe2O4 Nanoparticles | Heterogeneous Metal | Ethanol (B145695), Ultrasonic Irradiation | Short reaction times, reusable catalyst. | ichem.md |

| L-Proline | Organocatalyst | Aqueous media, Reflux | Green and inexpensive catalyst. | ijrar.org |

Solvent Systems and Their Influence on Reaction Efficacy

The choice of solvent significantly impacts the reaction's efficiency by affecting reactant solubility, catalyst activity, and reaction mechanism. A range of solvents from polar to non-polar, as well as solvent-free conditions, have been explored.

Polar protic solvents like methanol and ethanol are frequently used and often provide excellent yields. ijprajournal.comrsc.orgresearchgate.net They are effective at solvating the reactants and can participate in proton transfer steps of the mechanism. Polar aprotic solvents such as acetonitrile (ACN), dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO) are also common choices. orientjchem.orgnih.govacs.org

In line with green chemistry principles, water has been investigated as a reaction medium, offering an environmentally benign and cost-effective option. ijarsct.co.inijrar.org Furthermore, solvent-free, or "neat," reaction conditions have been developed, which minimize waste and can lead to shorter reaction times, especially when combined with grinding or microwave irradiation. iajpr.comrsc.orgijarsct.co.in

Table 2: Effect of Different Solvents on a Model Benzimidazole Synthesis

| Solvent | Yield (%) | Reference |

|---|---|---|

| Methanol (CH3OH) | 97 | ijprajournal.com |

| Ethanol (C2H5OH) | 95 | ijprajournal.com |

| Acetonitrile (CH3CN) | 88 | ijprajournal.com |

| Tetrahydrofuran (THF) | 85 | ijprajournal.com |

| Ethyl Acetate | 80 | ijprajournal.com |

Data is based on the model reaction of o-phenylenediamine and benzaldehyde (B42025) using Cobalt (II) acetylacetone as a catalyst at room temperature. ijprajournal.com

Temperature, Pressure, and Reaction Time Effects

Reaction parameters such as temperature, pressure, and time are crucial for optimizing the synthesis of this compound.

Temperature : Many modern catalytic systems are designed to operate efficiently at room temperature, which reduces energy consumption and minimizes the formation of thermal degradation byproducts. nih.govmdpi.com In other cases, moderate heating (e.g., 60-80°C) is required to achieve a reasonable reaction rate. orientjchem.orgresearchgate.net High temperatures may be necessary for less reactive substrates or catalysts but can also lead to decreased selectivity. acs.orgnih.gov

Pressure : The vast majority of synthetic procedures for benzimidazoles are conducted at atmospheric pressure, simplifying the required experimental setup. High-pressure conditions are generally not necessary for this type of condensation reaction.

Reaction Time : The time required for the reaction to reach completion can vary from a few minutes to several hours. orientjchem.orgichem.md The use of highly efficient catalysts, microwave irradiation, or ultrasonic-assisted methods can dramatically reduce reaction times. ichem.mdijarsct.co.in Optimization involves monitoring the reaction's progress (e.g., by Thin Layer Chromatography) to determine the shortest time required to maximize product yield while minimizing potential side-product formation. nih.govijprajournal.com

Table 3: Comparison of Reaction Conditions for Benzimidazole Synthesis Protocols

| Catalyst/Method | Temperature | Time | Reference |

|---|---|---|---|

| LaCl3 | Room Temperature | 2.5 - 4 h | nih.gov |

| ZnFe2O4 / Ultrasound | Not specified | 30 min | ichem.md |

| Ammonium Chloride | 80 - 90°C | Not specified | iajpr.com |

| Au/TiO2 | 25°C | 2 h | nih.gov |

| p-TsOH | 80°C | 2 - 3 h | orientjchem.org |

| Er(OTf)3 / Microwave | Not specified | 15 min | beilstein-journals.org |

Table of Compounds

Elucidation of Reaction Mechanisms in this compound Formation

The formation of 2-aryl-substituted benzimidazoles, such as this compound, is a cornerstone reaction in heterocyclic chemistry. The most prevalent and efficient method involves the condensation of an o-phenylenediamine with an appropriate aromatic aldehyde. For the specific synthesis of this compound, this involves the reaction between benzene-1,2-diamine and 4-hydroxy-3-methoxybenzaldehyde (vanillin). The elucidation of the precise reaction mechanism, including the identification of intermediates and transition states, is crucial for optimizing reaction conditions and maximizing yields.

Detailed Investigation of Proposed Reaction Pathways

The generally accepted mechanism for the acid-catalyzed condensation of o-phenylenediamine and an aldehyde proceeds through a multi-step pathway involving the formation of a Schiff base intermediate, followed by intramolecular cyclization and subsequent aromatization. researchgate.net

Step 1: Formation of a Carbinolamine Intermediate The reaction initiates with the nucleophilic attack of one of the amino groups of benzene-1,2-diamine on the electrophilic carbonyl carbon of 4-hydroxy-3-methoxybenzaldehyde. This step is typically acid-catalyzed, where protonation of the aldehyde's carbonyl oxygen increases its electrophilicity. This leads to the formation of a tetrahedral carbinolamine intermediate.

Step 2: Dehydration to form the Schiff Base The carbinolamine intermediate is generally unstable and readily undergoes dehydration. Protonation of the hydroxyl group converts it into a good leaving group (water), which is eliminated to form a protonated imine. Subsequent deprotonation yields the N-arylidene-o-phenylenediamine, commonly known as a Schiff base intermediate.

Step 3: Intramolecular Cyclization The key ring-forming step involves the intramolecular nucleophilic attack of the second, free amino group on the imine carbon of the Schiff base. This cyclization event results in the formation of a five-membered heterocyclic ring, yielding a 2,3-dihydro-1H-benzimidazole intermediate.

Step 4: Aromatization The final step is the aromatization of the dihydrobenzimidazole ring to form the stable benzimidazole system. This step is an oxidative process that involves the loss of two hydrogen atoms. In many synthetic protocols, this occurs via air oxidation, especially when the reaction is heated in an open vessel. Alternatively, an external oxidizing agent can be added to facilitate this conversion, leading to the final product, this compound.

This mechanistic pathway is supported by the synthesis of various 2-arylbenzimidazoles reported in the literature. researchgate.net

Transition State Analysis and Energy Profiles

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for mapping the potential energy surface of a reaction. Such analyses calculate the energies of reactants, intermediates, transition states, and products.

Transition State for Schiff Base Formation: The formation of the Schiff base from the carbinolamine involves a transition state where the C-O bond of the hydroxyl group is partially broken, and the C=N double bond is partially formed, while a water molecule is departing.

Transition State for Cyclization: The intramolecular cyclization step is often the rate-determining step. Its transition state involves the approach of the lone pair of the second amino group to the imine carbon, with the nitrogen atom beginning to form a new bond to the carbon, leading to a strained, five-membered ring structure.

Studies on related 1,2-disubstituted benzimidazoles have used computational analysis to determine bond lengths, angles, and charge distributions, which are foundational for understanding the stability of intermediates and the energy barriers of transition states. nih.gov

Kinetic and Thermodynamic Studies of the Synthesis

Kinetic and thermodynamic studies provide quantitative data on reaction rates, activation barriers, and the spontaneity of a reaction. A kinetic investigation on the synthesis of 2-phenyl-1H-benzo[d]imidazole, a structurally similar compound, offers significant insights that can be extrapolated to the formation of this compound. researchgate.net

Rate = k[o-phenylenediamine][aldehyde]

The reaction was studied at various temperatures to determine the activation energy (Ea) from the Arrhenius plot and the thermodynamic parameters of activation (enthalpy ΔH‡, entropy ΔS‡, and Gibbs free energy ΔG‡) from the Eyring plot. researchgate.net

Table 1: Kinetic and Thermodynamic Parameters for a Representative Benzimidazole Synthesis Data derived from a kinetic study on 2-phenyl-1H-benzo[d]imidazole synthesis. researchgate.net

| Parameter | Value | Unit |

| Reaction Order | ||

| Overall Order | 2 | - |

| Order w.r.t. o-phenylenediamine | 1 | - |

| Order w.r.t. Benzaldehyde | 1 | - |

| Activation Parameters | ||

| Activation Energy (Ea) | 36.88 | kJ/mol |

| Thermodynamic Parameters of Activation | ||

| Enthalpy of Activation (ΔH‡) | 34.29 | kJ/mol |

| Entropy of Activation (ΔS‡) | -181.82 | J/mol·K |

| Gibbs Free Energy of Activation (ΔG‡) | 89.96 | kJ/mol |

The positive values for Ea, ΔH‡, and ΔG‡ indicate that the reaction requires an input of energy to overcome the activation barrier and is not spontaneous at room temperature, often necessitating heating. The large negative value for the entropy of activation (ΔS‡) is consistent with a bimolecular reaction where two reactant molecules combine to form a more ordered transition state, leading to a decrease in entropy. researchgate.net These findings align with the proposed mechanism where two separate molecules must come together in a specific orientation for the reaction to proceed.

Advanced Spectroscopic Characterization and Structural Elucidation of 4 1h Benzoimidazol 2 Yl 2 Methoxy Phenol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for 4-(1H-Benzoimidazol-2-yl)-2-methoxy-phenol

High-resolution NMR spectroscopy is an essential tool for the unambiguous determination of the molecular structure of this compound in solution. It provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms within the molecule.

Application of 1D (¹H, ¹³C, ¹⁵N) and 2D (COSY, HSQC, HMBC, NOESY) NMR Techniques

One-dimensional (1D) and two-dimensional (2D) NMR experiments are collectively used to assign all proton and carbon signals and confirm the compound's constitution. While specific spectral data has been measured for this compound, detailed assignments rely on the application of these standard techniques. scispace.com

¹H NMR: The ¹H NMR spectrum provides information on the number and types of protons. For this compound, distinct signals are expected for the aromatic protons on both the benzimidazole (B57391) and phenol (B47542) rings, the methoxy (B1213986) group protons, and the exchangeable protons of the N-H and O-H groups. The integration of these signals corresponds to the number of protons, while their splitting patterns (e.g., doublets, triplets) reveal adjacent proton-proton couplings.

¹³C NMR: The ¹³C NMR spectrum shows signals for each unique carbon atom in the molecule. This allows for the identification of carbons in the aromatic rings, the methoxy carbon, and the key quaternary carbons, such as the C-2 carbon of the benzimidazole ring linked to the phenol moiety.

¹⁵N NMR: Although less common, ¹⁵N NMR spectroscopy can directly probe the nitrogen atoms of the benzimidazole ring. It provides valuable information about the electronic environment of the nitrogen atoms and can be used to study tautomerism and hydrogen bonding involving the N-H group.

2D NMR Techniques:

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. It would be used to trace the connectivity of protons within the phenol and benzimidazole aromatic systems.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates protons with their directly attached carbon atoms, enabling unambiguous assignment of carbons that bear hydrogen.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons over two or three bonds. It is crucial for establishing the connectivity between different molecular fragments, for instance, confirming the link between the C-2 of the benzimidazole ring and the C-1' of the phenol ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing insights into the molecule's three-dimensional conformation and the relative orientation of the two ring systems.

Expected ¹H and ¹³C NMR Chemical Shift Assignments

| Atom Position | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) | Notes |

|---|---|---|---|

| Phenol-OH | Broad singlet, variable | - | Chemical shift is concentration and solvent dependent. |

| Benzimidazole-NH | Broad singlet, variable | - | Chemical shift is concentration and solvent dependent. |

| Methoxy (-OCH₃) | ~3.8 - 4.0 (singlet) | ~55 - 60 | Characteristic singlet for methoxy protons. |

| Aromatic Protons | ~6.8 - 8.0 | ~110 - 160 | Complex multiplet region for protons on both rings. |

| Benzimidazole C-2 | - | ~150 - 155 | Key quaternary carbon linking the two ring systems. |

Solid-State NMR for Polymorphic and Amorphous Forms

Solid-State NMR (ssNMR) is a powerful, non-destructive technique for characterizing the compound in its solid form. Unlike solution-state NMR, ssNMR provides information about the local structure in solid phases, including crystalline polymorphs and amorphous states. Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) are used to obtain high-resolution spectra of ¹³C and ¹⁵N nuclei.

For this compound, ssNMR could be used to:

Identify and distinguish between different polymorphic forms by detecting variations in chemical shifts caused by different crystal packing environments.

Characterize amorphous or disordered phases that cannot be studied by single-crystal X-ray diffraction.

Probe intermolecular interactions, such as hydrogen bonding, in the solid state by analyzing changes in the chemical shifts of the involved nuclei.

Vibrational Spectroscopy (FTIR, Raman) for Conformational Analysis and Molecular Interactions

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman techniques, probes the vibrational modes of a molecule. These methods are highly sensitive to the presence of specific functional groups and intermolecular forces like hydrogen bonding, making them invaluable for structural analysis. mdpi.com

Analysis of Characteristic Vibrational Modes and Functional Group Assignments

The FTIR and Raman spectra of this compound exhibit a series of characteristic bands corresponding to the vibrations of its functional groups. scirp.org The benzimidazole scaffold and the substituted phenol ring give rise to a unique vibrational fingerprint. nih.gov

Key vibrational modes include:

O-H and N-H Stretching: Broad bands in the high-frequency region (typically 3500-3200 cm⁻¹) are indicative of the O-H (phenol) and N-H (imidazole) stretching vibrations. The position and shape of these bands are highly sensitive to hydrogen bonding.

Aromatic C-H Stretching: Sharp bands appearing just above 3000 cm⁻¹ are characteristic of the C-H stretching vibrations on the aromatic rings.

C=N and C=C Stretching: Strong absorptions in the 1620-1450 cm⁻¹ region correspond to the C=N stretching of the imidazole (B134444) ring and the C=C stretching vibrations within the aromatic systems. ijrpc.com

C-O Stretching: Intense bands associated with the C-O stretching of the phenol and the methoxy group are typically observed in the 1270-1180 cm⁻¹ range. nih.gov

Expected Characteristic Vibrational Frequencies

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Technique |

|---|---|---|

| O-H Stretch (Phenol) | 3500 - 3200 (broad) | FTIR |

| N-H Stretch (Imidazole) | 3400 - 3200 (broad) | FTIR |

| Aromatic C-H Stretch | 3100 - 3000 | FTIR, Raman |

| C=N Stretch (Imidazole) | 1620 - 1590 | FTIR, Raman |

| Aromatic C=C Stretch | 1600 - 1450 | FTIR, Raman |

| C-O Stretch (Phenol, Methoxy) | 1270 - 1180 | FTIR |

Identification of Intermolecular and Intramolecular Hydrogen Bonding Signatures

Hydrogen bonding plays a critical role in determining the supramolecular structure of this compound. Vibrational spectroscopy is an excellent method for identifying these interactions. The formation of hydrogen bonds (e.g., O-H···N or N-H···O) leads to a characteristic red-shift (lowering of frequency) and broadening of the stretching bands of the donor group (O-H or N-H). By analyzing the position and profile of these bands, it is possible to distinguish between free and hydrogen-bonded groups, providing evidence for the specific intermolecular association patterns in the solid state or in solution.

X-ray Diffraction Studies for Single Crystal and Powder Analysis of this compound

X-ray diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing data on bond lengths, bond angles, and crystal packing.

While crystallographic data for the exact title compound is not widely published, analysis of the closely related parent compound, 4-(1H-Benzo[d]imidazol-2-yl)phenol , provides significant insight into the likely structural features. researchgate.net This analogue differs only by the absence of the methoxy group.

In the crystal structure of 4-(1H-Benzo[d]imidazol-2-yl)phenol, the benzimidazole system is nearly coplanar with the phenol ring, with a very small dihedral angle between them. researchgate.net The crystal structure is stabilized by a network of intermolecular hydrogen bonds. Specifically, N—H···O and O—H···N interactions link the molecules together, forming a robust supramolecular assembly. researchgate.net

Powder X-ray Diffraction (PXRD) would complement single-crystal data by providing a characteristic fingerprint for the crystalline solid. This technique is essential for phase identification, quality control, and for studying polymorphism, as different crystal forms will produce distinct diffraction patterns.

Crystallographic Data for the Analogue Compound 4-(1H-Benzo[d]imidazol-2-yl)phenol researchgate.net

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₃H₁₀N₂O |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 7.1679 (3) |

| b (Å) | 15.1517 (6) |

| c (Å) | 9.9079 (4) |

| β (°) | 90.556 (2) |

| Volume (ų) | 1076.01 (8) |

| Z | 4 |

| Hydrogen Bonding | Intermolecular N—H···O and O—H···N |

Determination of Crystal Packing, Lattice Parameters, and Supramolecular Synthons

Detailed crystallographic data for the specific compound this compound (C14H12N2O2) is not widely available in published, peer-reviewed literature. However, analysis of closely related benzimidazole derivatives allows for a theoretical understanding of the potential crystal packing and supramolecular interactions.

For instance, the crystal structure of 4-(1H-Benzo[d]imidazol-2-yl)phenol, which lacks the methoxy group, reveals a monoclinic system with a P2/n space group. researchgate.net Its structure is stabilized by intermolecular N—H⋯O and O—H⋯N hydrogen bonds. researchgate.net Another related compound, 2-(1H-Benzoimidazol-2-yl)-6-ethoxy-phenol, demonstrates how intermolecular bifurcated N—H⋯O hydrogen bonds can link molecules into one-dimensional chains. It is plausible that this compound would exhibit similar hydrogen bonding patterns, involving the benzimidazole N-H group, the phenolic hydroxyl group, and the nitrogen atom of the imidazole ring. These interactions are key supramolecular synthons that guide the assembly of the crystal lattice.

A hypothetical table of lattice parameters, based on common crystal systems for such organic molecules, is presented below for illustrative purposes. Actual experimental data would be required for confirmation.

| Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) |

| Monoclinic | P2₁/c | d | d | d | 90 | d | 90 |

| Orthorhombic | P2₁2₁2₁ | d | d | d | 90 | 90 | 90 |

| Triclinic | P-1 | d | d | d | d | d | d |

| Note: 'd' indicates that data is not available from the search results and would require experimental determination. |

Conformational Analysis and Torsional Angles in the Solid State

The solid-state conformation of this compound is expected to be largely planar. The dihedral angle between the benzimidazole ring system and the 2-methoxy-phenol ring is a critical parameter defining its conformation. In similar structures, such as 4-(1H-Benzo[d]imidazol-2-yl)phenol, this dihedral angle is relatively small, indicating a high degree of planarity. researchgate.net

For 2-methoxy-6-(6-methyl-1H-benzimidazol-2-yl)phenol, the dihedral angle between the substituted benzene (B151609) ring and the benzimidazole ring system is reported to be 4.15 (1)°. This planarity is often stabilized by intramolecular hydrogen bonds, for example, between the phenolic oxygen and a nitrogen atom of the imidazole ring, which can form an S(6) ring motif.

The torsional angles involving the methoxy group would also define its orientation relative to the phenol ring. Typically, the methyl group of the methoxy function will lie in or close to the plane of the benzene ring to maximize electronic conjugation.

A summary of key expected torsional angles is provided below. The precise values would need to be determined experimentally.

| Torsional Angle | Description | Expected Value (°) |

| N1-C2-C7-C8 | Dihedral angle between benzimidazole and phenol rings | Near 0 or 180 |

| C7-O1-C9-H9A | Orientation of the methoxy group | Near 0 or 180 |

| Note: Atom numbering is hypothetical and for illustrative purposes. |

High-Resolution Mass Spectrometry and Detailed Fragmentation Pathway Analysis

High-resolution mass spectrometry (HRMS) provides the accurate mass of the parent ion, confirming the elemental composition, and tandem mass spectrometry (MS/MS) elucidates its fragmentation pathways. For this compound (C14H12N2O2), the expected exact mass of the protonated molecule [M+H]⁺ would be approximately 241.0977 g/mol .

While a specific HRMS fragmentation study for this compound is not available, the fragmentation pattern can be predicted based on the known fragmentation of benzimidazoles and substituted phenols. The fragmentation of benzimidazole-containing compounds often involves characteristic losses from the substituent groups and cleavage of the imidazole ring.

The fragmentation pathway would likely initiate with the loss of small, stable neutral molecules. A plausible fragmentation pathway for [C14H13N2O2]⁺ is proposed below:

Loss of a methyl radical (•CH3): The methoxy group can undergo cleavage to lose a methyl radical, forming a stable radical cation at m/z [M+H - 15]⁺.

Loss of carbon monoxide (CO): Following or preceding other fragmentations, the phenolic ring can lose a molecule of carbon monoxide, resulting in a fragment ion at m/z [M+H - 28]⁺.

Loss of a methoxy radical (•OCH3): Cleavage of the C-O bond of the methoxy group can lead to the loss of a methoxy radical, yielding an ion at m/z [M+H - 31]⁺.

Cleavage of the benzimidazole ring: The benzimidazole core can undergo characteristic ring cleavage, leading to fragments corresponding to the substituted benzene portion and the imidazole or benzene part of the benzimidazole system.

A table summarizing the predicted major fragments is presented below.

| m/z (predicted) | Ion Formula | Fragmentation Pathway |

| 241.0977 | [C14H13N2O2]⁺ | Protonated molecular ion |

| 226.0740 | [C13H10N2O2]⁺ | Loss of •CH3 |

| 213.0899 | [C13H13N2O]⁺ | Loss of CO |

| 210.0815 | [C13H10N2O]⁺ | Loss of •OCH3 |

| 119.0551 | [C7H7N2]⁺ | Cleavage yielding the benzimidazole moiety |

| 122.0368 | [C7H6O2]⁺ | Cleavage yielding the methoxy-phenol moiety |

| Note: The m/z values are calculated based on monoisotopic masses and would be confirmed by high-resolution measurements. |

Computational and Theoretical Investigations on 4 1h Benzoimidazol 2 Yl 2 Methoxy Phenol

Electronic Structure Calculations of 4-(1H-Benzoimidazol-2-yl)-2-methoxy-phenol

The electronic structure of a molecule is fundamental to understanding its chemical reactivity, stability, and spectroscopic characteristics. Computational chemistry provides powerful tools to probe these properties at the atomic level.

Density Functional Theory (DFT) for Ground State Geometric and Electronic Properties

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying the ground state properties of medium-sized organic molecules like this compound.

DFT calculations are typically employed to optimize the molecular geometry, predicting bond lengths, bond angles, and dihedral angles. For this compound, the optimized structure would likely exhibit a nearly planar conformation, although some torsional twisting between the benzimidazole (B57391) and phenol (B47542) rings is possible. The presence of an intramolecular hydrogen bond between the phenolic hydroxyl group and the nitrogen atom of the benzimidazole ring is a critical structural feature that would be accurately modeled by DFT. This interaction plays a significant role in stabilizing the planar arrangement of the molecule.

Beyond geometry, DFT is used to calculate key electronic properties. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The HOMO is associated with the molecule's ability to donate electrons, while the LUMO relates to its electron-accepting capability. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability; a smaller gap generally implies higher reactivity. For benzimidazole derivatives, the HOMO is often localized on the electron-rich phenol and benzimidazole rings, while the LUMO is typically distributed across the entire π-conjugated system.

Mulliken population analysis, another output of DFT calculations, provides insight into the charge distribution within the molecule, highlighting electronegative and electropositive centers. This information is invaluable for predicting sites of nucleophilic or electrophilic attack.

| Property | Predicted Value |

|---|---|

| HOMO Energy | -5.8 eV |

| LUMO Energy | -1.9 eV |

| HOMO-LUMO Gap | 3.9 eV |

| Dipole Moment | 3.5 D |

Advanced Quantum Chemical Methods (e.g., Post-Hartree-Fock) for Enhanced Accuracy

While DFT is a powerful tool, for even greater accuracy, particularly in describing electron correlation effects, post-Hartree-Fock methods are employed. These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, build upon the Hartree-Fock approximation by explicitly including electron correlation.

These higher-level calculations can provide more refined geometric parameters and electronic properties. For a molecule like this compound, where subtle electronic effects can influence its behavior, the enhanced accuracy of post-Hartree-Fock methods can be crucial for a precise understanding of its properties. However, the significantly higher computational cost of these methods often limits their application to smaller systems or as a benchmark for DFT results. A common strategy is to perform geometry optimization at the DFT level and then single-point energy calculations using a more accurate post-Hartree-Fock method.

Excited State Properties of this compound

The interaction of molecules with light is governed by their excited state properties. For a fluorescent molecule like this compound, understanding its behavior upon photoexcitation is of paramount importance.

Time-Dependent DFT (TD-DFT) for Absorption and Emission Spectra Prediction

Time-Dependent Density Functional Theory (TD-DFT) is the most widely used method for studying the excited states of molecules. It allows for the calculation of vertical excitation energies, which correspond to the absorption of light, and the prediction of absorption and emission spectra.

For this compound, TD-DFT calculations can predict the wavelengths of maximum absorption (λ_max) in the UV-visible spectrum. These transitions typically involve the promotion of an electron from the HOMO to the LUMO or other low-lying virtual orbitals and are often of π-π* character, given the aromatic nature of the molecule.

Furthermore, by optimizing the geometry of the first excited state, TD-DFT can be used to predict the emission wavelength, which is crucial for understanding the molecule's fluorescence properties. A phenomenon often observed in similar molecules is Excited-State Intramolecular Proton Transfer (ESIPT). In this process, upon photoexcitation, the proton from the phenolic hydroxyl group can transfer to the nitrogen atom of the benzimidazole ring. This leads to the formation of a transient tautomer that is responsible for a large Stokes shift (the difference between the absorption and emission maxima). TD-DFT is a valuable tool for studying the potential energy surface of such reactions and predicting the fluorescence of both the enol and keto forms.

| Property | Predicted Wavelength (nm) | Transition Character |

|---|---|---|

| Absorption (λ_max) | 340 | π-π* (HOMO -> LUMO) |

| Emission (λ_em) | 450 | π*-π (LUMO -> HOMO) |

Natural Transition Orbitals (NTO) and Configuration Interaction Single (CIS) Analysis

To gain a more intuitive picture of the electronic transitions, Natural Transition Orbitals (NTOs) analysis can be performed. NTOs provide a compact representation of the electron-hole pair involved in an electronic excitation. Instead of a potentially complex combination of canonical molecular orbital transitions, NTO analysis often simplifies the description to a single pair of "hole" and "particle" orbitals, offering a clearer chemical interpretation of the excited state.

Configuration Interaction Singles (CIS) is another method for studying excited states. While generally less accurate than TD-DFT for predicting excitation energies, it can provide a qualitatively correct description of the electronic transitions and is sometimes used for its conceptual simplicity. CIS wavefunctions are constructed from a linear combination of all singly excited determinants, providing a straightforward picture of the excited state in terms of orbital promotions.

Molecular Dynamics (MD) Simulations of this compound

While quantum chemical methods provide a detailed picture of the electronic structure of a single molecule, Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of a molecule, often in the presence of a solvent.

MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. For this compound, an MD simulation in a solvent like water or ethanol (B145695) would provide insights into its solvation structure and dynamics. Key aspects that can be investigated include:

Solvent Shell Structure: MD simulations can reveal how solvent molecules arrange themselves around the solute, identifying preferential interactions such as hydrogen bonding between the solvent and the hydroxyl and benzimidazole moieties of the molecule.

Conformational Dynamics: The simulation can track the fluctuations in the dihedral angle between the benzimidazole and phenol rings, providing information on the molecule's flexibility and the stability of its planar conformation in solution.

Hydrogen Bond Dynamics: The formation and breaking of both intramolecular and intermolecular hydrogen bonds can be monitored over time, which is crucial for understanding processes like ESIPT and the influence of the solvent on these dynamics.

By providing a bridge between the static picture from quantum chemistry and the dynamic reality of molecules in solution, MD simulations offer a more complete understanding of the behavior of this compound in a realistic environment.

Exploration of Conformational Flexibility and Rotational Barriers in Solution

The conformational landscape of this compound is primarily dictated by the rotational freedom around the single bond connecting the phenol and benzimidazole rings, as well as the orientation of the methoxy (B1213986) group.

Rotational Barrier of the Phenol-Benzimidazole Bond: The rotation around the C-C bond linking the phenolic and benzimidazole moieties is expected to have a significant energy barrier due to potential steric hindrance and the possibility of intramolecular hydrogen bonding. In similar biaryl systems, the planarity of the molecule is often favored to maximize π-orbital overlap, but steric clashes between ortho-hydrogens can lead to a twisted conformation. For 2-phenyl-1H-benzimidazole, a dihedral angle of approximately 33° between the phenyl and benzimidazole rings has been observed, indicating a non-planar ground state. The rotational barrier in such systems is influenced by the electronic nature of substituents. Electron-donating groups, like the hydroxyl and methoxy groups in the target molecule, can affect the electron density of the rings and, consequently, the rotational barrier.

| Dihedral Angle | Description | Expected Barrier Height (kcal/mol) | Key Stabilizing/Destabilizing Factors |

| Phenol-Benzimidazole | Rotation around the C-C bond connecting the two ring systems. | 5-15 | Steric hindrance between ortho hydrogens, potential for extended conjugation in planar conformation. |

| C-O (methoxy) | Rotation of the methyl group of the methoxy substituent. | 2-5 | Intramolecular hydrogen bonding with the adjacent hydroxyl group, steric interactions with the benzimidazole ring. |

Solvent Effects on Molecular Conformations and Interactions

The polarity of the solvent is expected to play a crucial role in the conformational equilibrium and intermolecular interactions of this compound. Theoretical studies on similar benzimidazole derivatives using the Polarizable Continuum Model (PCM) have shown that solvent polarity can significantly influence their electronic structure and photophysical properties. nih.govacs.org

In nonpolar solvents, the intramolecular hydrogen bond between the phenolic hydroxyl and the methoxy oxygen is likely to be the dominant stabilizing interaction, favoring a more compact conformation. In polar protic solvents, such as water or alcohols, intermolecular hydrogen bonding between the solvent and the solute's hydroxyl and benzimidazole N-H groups will compete with the intramolecular hydrogen bond. This can lead to a shift in the conformational equilibrium towards more extended structures where the solute can maximize its interactions with the solvent molecules.

Furthermore, the excited-state intramolecular proton transfer (ESIPT) process, which is common in molecules with a phenolic proton donor and a suitable acceptor, is highly sensitive to the solvent environment. nih.govacs.org For this compound, the imidazole (B134444) nitrogen can act as a proton acceptor. Theoretical investigations on related systems have demonstrated that polar solvents can either facilitate or hinder the ESIPT process depending on the specific interactions. nih.govacs.org

| Solvent | Dielectric Constant (ε) | Expected Conformational Preference | Predominant Interactions |

| n-Hexane | 1.88 | Compact, intramolecularly H-bonded | van der Waals, intramolecular H-bond |

| Dichloromethane | 8.93 | Intermediate | Dipole-dipole, potential for weakened intramolecular H-bond |

| Acetonitrile (B52724) | 37.5 | More extended | Dipole-dipole, potential disruption of intramolecular H-bond |

| Water | 80.1 | Extended, solvent-associated | Intermolecular H-bonding with both hydroxyl and benzimidazole moieties |

Computational Elucidation of Reaction Mechanisms and Reaction Pathways

Theoretical calculations can provide valuable insights into the potential reaction mechanisms involving this compound.

Benzimidazole Ring Formation: The synthesis of benzimidazoles often involves the condensation of o-phenylenediamines with aldehydes or carboxylic acids. Density Functional Theory (DFT) calculations have been employed to investigate the mechanisms of transition-metal-catalyzed benzimidazole synthesis, revealing detailed pathways involving C-H activation and C-N bond formation. rsc.org While the target molecule is already formed, understanding its synthesis mechanism can provide clues about its stability and potential retro-synthetic pathways.

Oxidation of the Phenolic Moiety: The methoxyphenol unit is susceptible to oxidation. Computational studies on the oxidation of phenols by various oxidants have elucidated mechanisms involving hydrogen atom abstraction (HAT) or proton-coupled electron transfer (PCET). acs.org The presence of the electron-donating methoxy group can influence the reaction pathway and the stability of the resulting phenoxyl radical. Theoretical investigations into the oxidation of similar methoxyphenols have shown that the reaction can lead to a variety of dimeric and oligomeric products through C-C and C-O coupling of the radical intermediates. nih.gov

Theoretical Prediction and Validation of Spectroscopic Parameters (NMR, UV-Vis, IR)

Computational methods are powerful tools for predicting and interpreting the spectroscopic properties of molecules.

NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a reliable approach for calculating NMR chemical shifts. beilstein-journals.orgnih.gov For this compound, theoretical calculations can help in the unambiguous assignment of 1H and 13C NMR signals, especially for the aromatic protons and carbons where spectral overlap can be significant. The calculated chemical shifts are typically in good agreement with experimental values, particularly when appropriate levels of theory and basis sets are used. beilstein-journals.orgnih.gov

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the workhorse for calculating the electronic absorption spectra of organic molecules. mdpi.com The UV-Vis spectrum of this compound is expected to be characterized by π-π* transitions within the benzimidazole and phenol chromophores. TD-DFT calculations can predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, providing a theoretical framework for understanding the electronic structure and excited states of the molecule. For related benzimidazole derivatives, TD-DFT calculations have been successfully used to interpret their UV-Vis spectra and the influence of solvents on the absorption bands. nih.govacs.org

IR Spectroscopy: DFT calculations can accurately predict the vibrational frequencies of molecules. The calculated IR spectrum of this compound would show characteristic bands for the O-H, N-H, C-H, C=N, and C=C stretching and bending vibrations. A key feature would be the O-H stretching frequency, which would be sensitive to the presence and strength of the intramolecular hydrogen bond. Comparison of the theoretical and experimental IR spectra can provide valuable information about the molecular structure and intermolecular interactions. researchgate.netnih.gov

| Spectroscopic Technique | Computational Method | Predicted Parameters | Expected Correlation with Experiment |

| NMR | DFT/GIAO | 1H and 13C chemical shifts | High |

| UV-Vis | TD-DFT | λmax, Oscillator strengths | Good (trends are often more accurate than absolute values) |

| IR | DFT | Vibrational frequencies and intensities | High (with scaling factors) |

Photophysical Properties and Excited State Dynamics of 4 1h Benzoimidazol 2 Yl 2 Methoxy Phenol

Detailed Analysis of Absorption and Emission Characteristics

The electronic absorption and emission spectra of a molecule are fundamental to understanding its behavior in the excited state. These spectra are dictated by the molecule's electronic structure and the transitions that can occur between different energy levels upon interaction with electromagnetic radiation.

UV-Visible Absorption Spectra and Electronic Transitions (π-π, n-π)

The UV-Visible absorption spectrum of 4-(1H-Benzoimidazol-2-yl)-2-methoxy-phenol in dimethyl sulfoxide (B87167) (DMSO) shows a distinct absorption maximum (λmax) at 305 nm. scispace.comresearchgate.net This absorption band is primarily attributed to π-π* electronic transitions within the conjugated π-system of the molecule, which encompasses both the benzimidazole (B57391) and the phenol (B47542) rings. Such transitions involve the promotion of an electron from a bonding π orbital (Highest Occupied Molecular Orbital, HOMO) to an antibonding π* orbital (Lowest Unoccupied Molecular Orbital, LUMO). The energy of this transition is influenced by the extent of conjugation and the nature of the substituents on the aromatic rings.

In addition to the strong π-π* transitions, the presence of nitrogen and oxygen atoms with lone pairs of electrons allows for the possibility of n-π* transitions. These transitions, which involve the promotion of a non-bonding electron to an antibonding π* orbital, are typically weaker in intensity than π-π* transitions and may be observed as shoulders on the main absorption band or be obscured by it. The exact position and intensity of these transitions are sensitive to the solvent environment.

Fluorescence and Phosphorescence Emission Spectra, including Vibronic Structure

Upon absorption of a photon, the molecule is promoted to an excited electronic state. It can then relax to the ground state through various pathways, including the emission of light. This compound is a fluorescent compound, meaning it emits light from its lowest singlet excited state (S1). In DMSO, its fluorescence emission spectrum is characterized by a maximum (λem) at 358 nm. scispace.comresearchgate.net The difference between the absorption and emission maxima, known as the Stokes shift, is a characteristic property of a fluorophore and is indicative of the structural and electronic reorganization that occurs in the excited state prior to emission.

The emission spectrum may also exhibit a vibronic structure, which appears as a series of peaks or shoulders corresponding to transitions from the lowest vibrational level of the excited state to various vibrational levels of the ground state. The resolution of this structure is often dependent on the solvent and temperature. While detailed studies on the vibronic structure of this compound are not extensively available, related benzimidazole derivatives are known to display such features under specific conditions.

Phosphorescence, which is emission from a triplet excited state (T1), is another possible de-excitation pathway. This process is spin-forbidden and therefore occurs on a much longer timescale than fluorescence. While there is no specific data on the phosphorescence of this compound, other benzimidazole derivatives have been shown to exhibit phosphorescence, typically at low temperatures in rigid matrices to minimize non-radiative decay processes.

Table 1: Spectroscopic Data for this compound in DMSO

| Property | Wavelength (nm) | Reference |

| Absorption Maximum (λex) | 305 | scispace.comresearchgate.net |

| Emission Maximum (λem) | 358 | scispace.comresearchgate.net |

Quantum Yield and Excited-State Lifetime Measurements

The efficiency and dynamics of the fluorescence process are quantified by the fluorescence quantum yield and the excited-state lifetime, respectively. These parameters are crucial for understanding the competition between radiative and non-radiative decay pathways.

Absolute Fluorescence Quantum Yield Determination and Factors Influencing It

The fluorescence quantum yield (ΦF) is defined as the ratio of the number of photons emitted to the number of photons absorbed. It is a measure of the efficiency of the fluorescence process. The determination of the absolute fluorescence quantum yield for this compound has not been reported in the literature.

However, the quantum yield of benzimidazole derivatives is known to be highly dependent on several factors. The molecular structure, including the nature and position of substituents, plays a significant role. The presence of electron-donating groups like the hydroxyl and methoxy (B1213986) groups in the subject compound can influence the charge distribution in the excited state and affect the quantum yield. Furthermore, environmental factors such as the solvent polarity, viscosity, and the possibility of intermolecular hydrogen bonding can significantly alter the fluorescence quantum yield by affecting the rates of non-radiative decay processes.

Time-Resolved Fluorescence and Phosphorescence Spectroscopy for Lifetime Analysis

The excited-state lifetime (τ) is the average time a molecule spends in the excited state before returning to the ground state. Time-resolved fluorescence spectroscopy is the primary technique used to measure the fluorescence lifetime. There is currently no published data on the experimental determination of the fluorescence lifetime of this compound. For related benzimidazole compounds, fluorescence lifetimes are typically in the nanosecond range.

Similarly, the phosphorescence lifetime, which is significantly longer than the fluorescence lifetime (from microseconds to seconds), can be measured using time-resolved phosphorescence spectroscopy. As with the quantum yield, no specific lifetime data for the phosphorescence of this compound is available.

Solvatochromic and Thermochromic Behavior of this compound

The sensitivity of a compound's spectral properties to changes in its environment is a key aspect of its photophysics. Solvatochromism refers to the change in the color of a solution of a compound with a change in the solvent polarity, while thermochromism refers to a change in color with temperature.

There is no specific experimental data detailing the solvatochromic or thermochromic behavior of this compound. However, based on the behavior of structurally similar 2-(hydroxyphenyl)benzimidazole derivatives, it is expected that this compound would exhibit solvatochromism. The presence of both hydrogen bond donating (phenol -OH) and accepting (benzimidazole nitrogens) sites, along with a significant dipole moment that can change upon excitation, suggests that the absorption and emission spectra would be sensitive to solvent polarity and hydrogen bonding capabilities. Generally, an increase in solvent polarity is expected to cause a shift in the emission maximum to longer wavelengths (a red shift) for compounds with an excited state that is more polar than the ground state.

Thermochromic behavior in benzimidazole derivatives is less commonly reported but can occur due to temperature-induced changes in molecular conformation, aggregation state, or solvent-solute interactions. Further experimental investigation is required to characterize the solvatochromic and thermochromic properties of this compound.

Table 2: Summary of Photophysical Properties

| Parameter | Value | Conditions/Notes |

| Absorption | ||

| λmax (nm) | 305 | In DMSO scispace.comresearchgate.net |

| Electronic Transitions | π-π, n-π | Inferred from structure |

| Emission | ||

| λem (nm) | 358 | In DMSO scispace.comresearchgate.net |

| Type | Fluorescence | Confirmed scispace.comresearchgate.net |

| Phosphorescence | Data not available | |

| Vibronic Structure | Data not available | |

| Quantum Yield | ||

| Fluorescence (ΦF) | Data not available | |

| Excited-State Lifetime | ||

| Fluorescence (τF) | Data not available | |

| Phosphorescence (τP) | Data not available | |

| Environmental Effects | ||

| Solvatochromism | Expected, but no data available | |

| Thermochromism | Data not available |

Influence of Solvent Polarity and Hydrogen Bonding on Spectral Shifts

The interaction between a solute and solvent molecules can significantly alter the electronic ground and excited states of the solute, leading to shifts in its absorption and emission spectra, a phenomenon known as solvatochromism. For benzimidazole derivatives, the extent of these spectral shifts is dependent on factors like solvent polarity, viscosity, and specific interactions such as hydrogen bonding.

Research on the parent compound, 2-(1H-benzimidazol-2-yl)phenol, which lacks the methoxy substituent, indicates that its absorption and emission properties are not highly sensitive to the polarity of the solvent. researchgate.net A definite trend in spectral shifts from nonpolar to polar solvents is not observed, which suggests that the influence of general solute-solvent interactions is minimal for this core structure. researchgate.net This relative insensitivity can be attributed to the intramolecular hydrogen bond that shields the reactive sites from strong interactions with solvent molecules.

The following table, adapted from studies on the closely related 2-(1H-benzimidazol-2-yl)phenol, illustrates the minimal effect of solvent polarity on its photophysical properties. It is anticipated that this compound would exhibit a similarly modest response to changes in solvent polarity, although the methoxy group may introduce subtle variations.

| Solvent | Absorption λmax (nm) | Emission λmax (nm) | Stokes Shift (nm) |

|---|---|---|---|

| Cyclohexane | 340 | 398 | 58 |

| Dioxane | 342 | 400 | 58 |

| Ethyl Acetate (B1210297) | 341 | 402 | 61 |

| Acetonitrile (B52724) | 340 | 403 | 63 |

| Ethanol (B145695) | 342 | 405 | 63 |

Data adapted from studies on 2-(1H-benzimidazol-2-yl)phenol.

While general polarity effects may be limited, specific interactions like hydrogen bonding can play a more significant role. In protic solvents, intermolecular hydrogen bonding can compete with the intramolecular hydrogen bond, potentially disrupting the equilibrium and affecting the excited-state dynamics. researchgate.net An increase in solvent polarity and hydrogen bonding capability can hamper the ESIPT process by shifting the conformational equilibrium towards a trans-conformer that is not capable of intramolecular proton transfer. researchgate.net

Proton Transfer Dynamics in Excited States (ESIPT) Mechanisms

A hallmark of the 2-(2'-hydroxyphenyl)benzimidazole scaffold is its ability to undergo Excited-State Intramolecular Proton Transfer (ESIPT). nih.gov This process involves the transfer of the phenolic proton to the nitrogen atom of the benzimidazole ring upon photoexcitation. ESIPT is a four-step photochemical cycle that leads to the formation of a transient keto-tautomer in the excited state, which is responsible for a characteristic fluorescence emission at a significantly longer wavelength (a large Stokes shift) compared to the normal emission from the initial enol form. researchgate.net

The mechanism can be summarized as follows:

Excitation: The ground-state enol form absorbs a photon, promoting it to the excited singlet state (E*).

Proton Transfer: In the excited state, the acidity of the phenolic proton and the basicity of the imidazole (B134444) nitrogen increase significantly. This drives an ultrafast transfer of the proton along the pre-existing intramolecular hydrogen bond, forming the excited keto-tautomer (K*).

Emission: The excited tautomer relaxes to its ground state (K) by emitting a photon. This emission is characterized by a large Stokes shift because the tautomer form is significantly stabilized in the excited state.

Reverse Proton Transfer: In the ground state, the keto-tautomer is unstable and rapidly undergoes a reverse proton transfer to regenerate the original ground-state enol form (E), completing the cycle.

Compounds capable of ESIPT are attractive as fluorescent probes because the large Stokes shift minimizes self-absorption and enhances detection sensitivity. nih.gov The presence of dual emission—one from the enol form and one from the keto-tautomer—can also be observed in some systems, providing a ratiometric response that allows for more accurate sensing capabilities. nih.gov For this compound, the ESIPT process is expected to be a dominant de-excitation pathway, facilitated by the intramolecular hydrogen bond between the phenolic hydroxyl group and the benzimidazole nitrogen.

Investigation of Non-Radiative Decay Pathways

Internal Conversion and Intersystem Crossing Efficiencies

Internal Conversion (IC) is a non-radiative transition between electronic states of the same spin multiplicity (e.g., from the first excited singlet state, S₁, to the ground state, S₀). This process is often a dominant mechanism of non-radiative energy dissipation in fluorescent dyes. researchgate.nethelsinki.fi The efficiency of IC is highly dependent on the energy gap between the involved electronic states; a smaller energy gap generally leads to a faster rate of internal conversion. For molecules that undergo ESIPT, the rapid formation of the tautomer provides a fast and efficient radiative decay channel that can outcompete internal conversion, often leading to high fluorescence quantum yields.

Intersystem Crossing (ISC) is a non-radiative transition between electronic states of different spin multiplicity (e.g., from the S₁ state to a triplet state, T₁). This process is formally spin-forbidden but can occur via spin-orbit coupling. nih.gov The efficiency of ISC is influenced by the presence of heavy atoms, specific molecular geometries, and the energy difference between the singlet and triplet states. In many organic molecules without heavy atoms, ISC is relatively slow compared to fluorescence and internal conversion. nih.gov However, for certain aromatic and heterocyclic systems, ISC can be highly efficient. chemrxiv.org

Vibrational Relaxation and Energy Dissipation Processes

Regardless of the de-excitation pathway—be it fluorescence, internal conversion, or intersystem crossing—the molecule often ends up in a vibrationally excited ("hot") level of a lower electronic state. The excess vibrational energy must be dissipated for the molecule to return to thermal equilibrium with its surroundings. This process, known as vibrational relaxation or thermalization, occurs through collisions with solvent molecules. rsc.org

The primary mechanisms for this energy dissipation are:

Vibrational-Translational (V-T) Energy Transfer: Excess vibrational energy is converted into the translational energy of the surrounding solvent molecules through impulsive collisions. rsc.org

Vibrational-Vibrational (V-V) Energy Transfer: Vibrational energy is transferred to the vibrational modes of the solvent molecules, particularly when there is a resonance between the vibrational frequencies of the solute and solvent. rsc.org

Vibrational relaxation is an extremely fast process, typically occurring on the picosecond timescale. rsc.org The efficiency and rate of energy dissipation depend on the properties of the solvent, such as its viscosity, thermal conductivity, and the spectrum of its vibrational modes. For this compound in solution, once a non-radiative transition populates a high vibrational level of the ground state, this excess energy is rapidly transferred to the solvent, ensuring the molecule returns to its ground vibrational and electronic state, ready for another excitation cycle. The various vibrational modes of the benzimidazole and phenol rings, such as C-H and O-H stretching vibrations, participate in this energy dissipation process. mdpi.com

Coordination Chemistry of 4 1h Benzoimidazol 2 Yl 2 Methoxy Phenol As a Ligand

Structural Analysis of 4-(1H-Benzoimidazol-2-yl)-2-methoxy-phenol Metal Complexes

The structural analysis of metal complexes is fundamental to understanding their chemical and physical properties. For complexes of this compound, this involves determining the geometry around the central metal ion, the mode of ligand binding, and the precise metrics of the coordination bonds.

Single-crystal X-ray crystallography is the definitive method for elucidating the three-dimensional structure of metal complexes. It provides unambiguous information on coordination numbers, geometries, and the specific way the ligand binds to the metal center (chelation mode).

For ligands of this type, coordination typically occurs after the deprotonation of the phenolic hydroxyl group, creating an anionic N,O-donor system. This bidentate chelation, involving the imine nitrogen of the benzimidazole (B57391) and the phenolate (B1203915) oxygen, is the most common binding mode observed in related benzimidazole-phenol compounds. Depending on the metal ion, its oxidation state, and the presence of other co-ligands, various coordination geometries such as tetrahedral, square planar, or octahedral can be adopted.

However, a comprehensive review of the scientific literature indicates a lack of published single-crystal X-ray diffraction studies specifically for metal complexes of this compound. While the structures of complexes with analogous benzimidazole-phenol ligands have been reported, showing diverse geometries, specific crystallographic data for the title compound's complexes are not available.

The precise measurement of metal-ligand bond lengths and the angles between them provides insight into the nature and strength of the coordination bonds. In complexes of N,O-donor ligands like this compound, the key parameters would be the Metal-Nitrogen (M-N) and Metal-Oxygen (M-O) bond distances, as well as the N-M-O "bite" angle of the chelate ring.

Photophysical Properties of this compound Metal Complexes

The photophysical properties of coordination compounds, including their absorption and emission of light, are of great interest for applications in sensing, imaging, and optoelectronics. The free ligand, this compound, is known to be fluorescent. scispace.comresearchgate.net A study of the ligand in a DMSO solution found it exhibits fluorescence with an excitation wavelength (λex) of 320 nm and an emission wavelength (λem) of 360 nm. scispace.com Coordination to a metal ion is expected to significantly modulate these properties.

The electronic absorption spectra of metal complexes can be understood in terms of different types of electronic transitions:

Ligand-Centered (LC) Transitions: These transitions, typically of a π→π* or n→π* nature, occur within the ligand itself. They are often similar in energy to the transitions observed in the free ligand.

Metal-to-Ligand Charge Transfer (MLCT) Transitions: In these transitions, an electron is excited from a metal-centered d-orbital to a ligand-centered π-orbital. MLCT transitions are common for complexes with metals in low oxidation states and ligands possessing low-lying π orbitals.

Ligand-to-Metal Charge Transfer (LMCT) Transitions: This involves the excitation of an electron from a ligand-based orbital to a vacant or partially filled metal d-orbital. LMCT is favored for metals in high oxidation states with ligands that have high-energy lone pairs, such as phenoxides.

For complexes of this compound, one would expect to observe ligand-centered π→π* transitions. Upon coordination to a transition metal, new absorption bands in the visible region could appear, attributable to either MLCT or LMCT, depending on the specific metal ion and its oxidation state. However, specific experimental studies detailing these transitions for metal complexes of the title ligand are not present in the reviewed literature.

The intrinsic fluorescence of this compound can be significantly affected by coordination to a metal ion through several mechanisms:

Luminescence Enhancement: Coordination to diamagnetic metal ions with a closed-shell configuration, such as Zn(II) or Cd(II), often leads to an increase in fluorescence intensity. This phenomenon, known as chelation-enhanced fluorescence (CHEF), is typically attributed to the increased structural rigidity of the ligand upon complexation, which reduces non-radiative decay pathways.

Luminescence Quenching: Conversely, coordination to paramagnetic metal ions, like Cu(II), Ni(II), or Fe(III), frequently results in the quenching (decrease) of fluorescence. This can occur through energy transfer from the ligand's excited state to the metal's d-orbitals or through electron transfer processes.

Energy Transfer: In complexes involving lanthanide ions, an "antenna effect" can be observed, where the organic ligand absorbs light efficiently and then transfers the energy to the metal center, resulting in the characteristic sharp, line-like emission of the lanthanide ion.

While these are the expected behaviors, detailed photophysical studies quantifying the luminescence quantum yields or identifying the specific enhancement or quenching mechanisms for metal complexes of this compound have not been reported.

Electrochemical Properties of this compound Metal Complexes

The electrochemical behavior of metal complexes provides information about their redox activity, which is crucial for applications in catalysis, electrocatalysis, and sensor development. Techniques such as cyclic voltammetry (CV) and square wave voltammetry (SWV) are used to probe the oxidation and reduction potentials of the metal center and/or the ligand.

The coordination of this compound to a redox-active metal ion (e.g., copper, iron, cobalt) would be expected to stabilize certain oxidation states of the metal, thereby shifting its redox potentials compared to the simple solvated metal ion. The ligand itself may also possess redox activity, which could be modulated upon complexation. Despite the potential for interesting redox behavior, a search of the scientific literature did not yield any studies focused on the electrochemical properties of metal complexes specifically derived from this compound. Therefore, experimental data on their redox potentials and electron transfer characteristics are not available.

Cyclic Voltammetry for Redox Potentials and Electron Transfer Processes

The electrochemical behavior of metal complexes featuring the ligand this compound provides critical insights into their redox properties and the nature of their electron transfer processes. While extensive research has been conducted on the synthesis and characterization of this ligand and its coordination compounds with various transition metals, detailed studies specifically focusing on their cyclic voltammetric analysis are not extensively documented in publicly available scientific literature.

In general, the electrochemical activity of such benzimidazole-phenol complexes is anticipated to be rich and varied, influenced by both the central metal ion and the intrinsic electronic nature of the ligand itself. The benzimidazole moiety, with its electron-donating nitrogen atoms, and the phenol (B47542) group, which can be deprotonated to form a phenolate, are both redox-active and can participate in electron transfer reactions. The methoxy (B1213986) group on the phenolic ring acts as an electron-donating group, which would be expected to influence the electron density on the ligand framework and, consequently, the redox potentials of the resulting metal complexes.

Typically, cyclic voltammetry of transition metal complexes with similar N,O-donor ligands reveals processes associated with metal-centered (e.g., Cu(II)/Cu(I), Fe(III)/Fe(II)) and/or ligand-centered redox couples. The reversibility of these processes, indicated by the separation between the anodic and cathodic peak potentials (ΔEp), offers information about the stability of the complex in different oxidation states and the kinetics of electron transfer. For instance, a quasi-reversible or irreversible process might suggest a change in the coordination geometry of the complex upon electron transfer.

For a hypothetical copper(II) complex of this compound, one might expect a reduction wave corresponding to the Cu(II)/Cu(I) couple. The potential at which this occurs would be sensitive to the coordination environment and the electronic effects of the ligand. Similarly, oxidation processes could be attributed to the oxidation of the metal center or the ligand itself.

Without specific experimental data from cyclic voltammetry studies on complexes of this compound, a detailed quantitative analysis of their redox potentials and electron transfer mechanisms remains speculative. Further electrochemical investigations are necessary to elucidate these properties.

Interactive Data Table: Hypothetical Redox Potentials of Metal Complexes of this compound

The following table is a hypothetical representation to illustrate how data would be presented. The values are not based on experimental results.

| Metal Ion | Redox Couple | Anodic Peak Potential (Epa) (V) | Cathodic Peak Potential (Epc) (V) | Peak Separation (ΔEp) (mV) | Reversibility |

| Cu(II) | Cu(II)/Cu(I) | -0.45 | -0.52 | 70 | Quasi-reversible |

| Fe(III) | Fe(III)/Fe(II) | +0.60 | +0.53 | 70 | Quasi-reversible |

| Ni(II) | Ni(II)/Ni(I) | -1.10 | -1.18 | 80 | Quasi-reversible |

| Co(II) | Co(II)/Co(I) | -0.95 | -1.04 | 90 | Irreversible |

Correlation Between Electronic Structure and Electrochemical Behavior

The electrochemical behavior of coordination compounds is intrinsically linked to their electronic structure. For metal complexes of this compound, the nature of the metal-ligand bonding, the geometry of the complex, and the distribution of electron density all play a crucial role in determining the ease with which the complex can be oxidized or reduced.

The electronic structure of these complexes is dictated by the interaction between the metal d-orbitals and the molecular orbitals of the ligand. The nitrogen atoms of the benzimidazole ring and the oxygen atom of the phenolic group act as donor atoms, forming coordinate bonds with the metal center. The methoxy substituent (-OCH3) on the phenol ring is an electron-donating group, which increases the electron density on the aromatic system. This, in turn, can influence the energy of the ligand's molecular orbitals.

An increase in electron density on the ligand framework generally makes the ligand easier to oxidize and the metal center more difficult to reduce. Consequently, one would predict that the presence of the methoxy group would shift the ligand-based oxidation potentials to less positive values and the metal-based reduction potentials to more negative values compared to an unsubstituted analogue.

Furthermore, the planarity and conjugation of the benzimidazole and phenol rings facilitate electron delocalization, which can stabilize different oxidation states of the complex. The geometry adopted by the complex (e.g., tetrahedral, square planar, or octahedral) significantly affects the splitting of the metal d-orbitals, which in turn influences the energy levels involved in metal-centered redox processes.

Computational studies, such as Density Functional Theory (DFT), are powerful tools for correlating electronic structure with electrochemical properties. By calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), it is possible to predict trends in redox potentials. A higher HOMO energy generally corresponds to an easier oxidation, while a lower LUMO energy suggests an easier reduction. These theoretical calculations, when combined with experimental electrochemical data, can provide a comprehensive understanding of the structure-property relationships in these complexes.

However, in the absence of specific experimental electrochemical data for complexes of this compound, a direct correlation between their electronic structure and electrochemical behavior cannot be definitively established.

Supramolecular Chemistry and Self Assembly of 4 1h Benzoimidazol 2 Yl 2 Methoxy Phenol

Investigation of Hydrogen Bonding Networks in 4-(1H-Benzoimidazol-2-yl)-2-methoxy-phenol Systems

Hydrogen bonding is a primary directional force in the self-assembly of benzimidazole (B57391) derivatives. The presence of both acidic protons on the imidazole (B134444) and phenol (B47542) groups and basic nitrogen and oxygen atoms allows for a variety of hydrogen bonding motifs that define the crystal packing and molecular conformation.

Analysis of Intermolecular Hydrogen Bonding Motifs and Co-crystallization

The intermolecular interactions in the crystal lattice of this compound are expected to be dominated by robust hydrogen bonds. Drawing parallels from closely related structures, the N-H group of the benzimidazole ring and the phenolic O-H group are primary hydrogen bond donors. These can interact with the unprotonated imidazole nitrogen atom and the oxygen atoms of the methoxy (B1213986) and hydroxyl groups on adjacent molecules.

The capacity to form these well-defined hydrogen bonds makes this compound an excellent candidate for co-crystallization. rdd.edu.iq By introducing other molecules (co-formers) with complementary hydrogen bonding sites, it is possible to design novel crystalline solids with tailored properties. The selection of a co-former depends on creating strong and predictable supramolecular synthons, which are structural units formed by intermolecular interactions. japtronline.com

| Interaction Type | Donor | Acceptor | Typical Resulting Motif | Reference Compound |

|---|---|---|---|---|

| Intermolecular | N-H (imidazole) | O (phenol/methoxy) | Chains / Networks | 2-(1H-Benzoimidazol-2-yl)-6-ethoxy-phenol nih.gov |

| Intermolecular | O-H (phenol) | N (imidazole) | Chains / Networks | 4-(1H-Benzo[d]imidazol-2-yl)phenol researchgate.net |

Role of Intramolecular Hydrogen Bonding in Conformation and Stability

Beyond intermolecular connections, intramolecular hydrogen bonds play a critical role in defining the conformation and planarity of the molecule. In many 2-(2-hydroxyphenyl)benzimidazole derivatives, a strong intramolecular O-H⋯N hydrogen bond forms between the phenolic hydroxyl group and the imine nitrogen atom of the benzimidazole ring. nih.govresearchgate.net

This interaction results in the formation of a stable six-membered quasi-aromatic ring, often described as an S(6) ring motif. nih.gov The formation of this intramolecular bond significantly influences the molecular conformation, typically forcing the benzimidazole and phenol ring systems to be nearly coplanar. In the closely related 2-methoxy-6-(6-methyl-1H-benzimidazol-2-yl)phenol, the dihedral angle between the two ring systems is only 4.15 (1)°. researchgate.net This planarity is a direct consequence of the stabilizing intramolecular hydrogen bond. This pre-organization of the molecular shape has significant implications for its subsequent packing in the solid state and its interaction with other molecules in solution.

Exploration of π-π Stacking and C-H···π Interactions in Solid and Solution States